molecular formula C18H14FNO3S B11056969 2H-1,4-Benzoxazine, 4-[(4-fluoro-1-naphthalenyl)sulfonyl]-3,4-dihydro-

2H-1,4-Benzoxazine, 4-[(4-fluoro-1-naphthalenyl)sulfonyl]-3,4-dihydro-

Cat. No.: B11056969
M. Wt: 343.4 g/mol
InChI Key: GILINVVCTOHMOV-UHFFFAOYSA-N
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Description

2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE is a complex organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring fused with a naphthyl sulfone group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE typically involves the following steps:

    Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Naphthyl Sulfone Group: This step involves the sulfonation of the naphthyl group followed by its attachment to the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control the reaction environment and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: Modulating their activity.

    Interfering with Cellular Processes: Such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE lies in its specific structural features, such as the presence of both benzoxazine and naphthyl sulfone groups, which confer distinct chemical and biological properties.

This detailed article provides a comprehensive overview of 2,3-DIHYDRO-4H-1,4-BENZOXAZIN-4-YL (4-FLUORO-1-NAPHTHYL) SULFONE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H14FNO3S

Molecular Weight

343.4 g/mol

IUPAC Name

4-(4-fluoronaphthalen-1-yl)sulfonyl-2,3-dihydro-1,4-benzoxazine

InChI

InChI=1S/C18H14FNO3S/c19-15-9-10-18(14-6-2-1-5-13(14)15)24(21,22)20-11-12-23-17-8-4-3-7-16(17)20/h1-10H,11-12H2

InChI Key

GILINVVCTOHMOV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C4=CC=CC=C43)F

Origin of Product

United States

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